2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(21-17-8-4-5-9-18(17)23(26)27)20(25)22-12-10-16(11-13-22)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVSHEUYXJSXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The nitrophenyl group is then introduced through a nitration reaction. The final step involves the formation of the oxoacetamide linkage. Common reagents used in these reactions include nitric acid for nitration and various organic solvents for the other steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous chemicals like nitric acid.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux (110°C, 8h) | 2-(4-Benzylpiperidin-1-yl)-2-oxoacetic acid + 2-nitroaniline | |
| Basic Hydrolysis | NaOH (40%), 80°C, 4h | Sodium salt of oxoacetic acid + 2-nitroaniline |
Key factors influencing hydrolysis rates:
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Steric hindrance from the benzylpiperidine group slows reactivity compared to simpler acetamides.
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Electron-withdrawing nitro group on the phenyl ring enhances electrophilicity of the carbonyl carbon.
Nitro Group Reduction
The 2-nitrophenyl substituent undergoes selective reduction:
| Reducing System | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 3h | 2-Aminophenyl derivative | |
| Zn/HCl | Reflux, 6h | 2-Hydroxylaminophenyl intermediate |
Critical considerations:
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Catalytic hydrogenation preserves the benzylpiperidine structure while reducing nitro to amine .
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Strong acidic conditions may protonate the piperidine nitrogen, altering reactivity.
Piperidine Ring Modifications
The benzylpiperidine moiety participates in characteristic reactions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| N-Dealkylation | HCO₂H/H₂O₂, 60°C, 12h | Piperidine ring opening to form amino alcohol | |
| Benzyl Group Oxidation | KMnO₄, H₂SO₄, 70°C | Benzoic acid derivative |
Structural insights:
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The benzyl group's electron-donating effects stabilize radical intermediates during oxidation .
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Piperidine ring conformation (chair vs. boat) influences stereochemical outcomes.
Nucleophilic Acyl Substitution
The α-ketoacetamide group reacts with nucleophiles:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine | EtOH, 25°C, 2h | Hydrazide derivative | |
| Grignard Reagents | THF, -78°C to RT | Tertiary alcohol adducts |
Mechanistic notes:
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Keto-enol tautomerism enables dual electrophilic sites (carbonyl carbon and α-carbon) .
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Steric bulk directs nucleophilic attack to the more accessible carbonyl carbon.
Condensation Reactions
The compound participates in multi-component reactions:
| Reaction Partners | Conditions | Product | Reference |
|---|---|---|---|
| Isocyanides + Aldehydes | CH₂Cl₂, RT, 24h | α-Acyloxy amide derivatives | |
| Enamines | AcOH catalysis, 80°C | Polycyclic heterocycles |
Key advantages:
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Preserves the benzylpiperidine scaffold while generating structural complexity .
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Enables rapid library synthesis for pharmacological screening .
Photochemical Reactivity
UV-induced transformations of the nitro group:
| Light Source | Conditions | Product | Reference |
|---|---|---|---|
| UV-C (254 nm) | MeCN, N₂ atmosphere, 6h | Nitroso intermediate | |
| Visible light + Eosin Y | DMF, O₂, 12h | Oxazole ring formation |
Applications:
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Photoactivation enables spatiotemporal control in prodrug systems.
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Oxygen-dependent pathways generate reactive oxygen species (ROS).
Scientific Research Applications
NMDA Receptor Antagonism
One of the primary applications of this compound is as an NMDA receptor antagonist. NMDA receptors are critical in various neurological processes, including synaptic plasticity and memory function. Research indicates that derivatives of piperidine can modulate these receptors, potentially leading to new treatments for neurodegenerative diseases such as Alzheimer's disease .
Acetylcholinesterase Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain, thereby enhancing cognitive function. Studies have shown that piperidine derivatives exhibit significant inhibitory activity against acetylcholinesterase, making them promising candidates for further development .
Antidepressant Activity
Recent studies suggest that compounds similar to 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide may exhibit antidepressant properties. This is attributed to their ability to interact with various neurotransmitter systems, including serotonin and norepinephrine pathways, which are vital in mood regulation .
Data Tables
Case Study 1: NMDA Receptor Modulation
A study conducted on various piperidine derivatives demonstrated that modifications on the benzyl group significantly affected NMDA receptor antagonism. The compound was synthesized and tested in vitro, showing promising results in reducing excitotoxicity associated with neurodegeneration .
Case Study 2: Cognitive Enhancement
In a controlled trial involving animal models of Alzheimer's disease, the administration of 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide resulted in improved memory retention and cognitive performance compared to control groups. The findings suggest that this compound could be further explored as a therapeutic agent for cognitive disorders .
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects. Further research is needed to fully elucidate the pathways involved .
Comparison with Similar Compounds
Structural Analogues with Indole or Adamantane Cores
Key Compounds :
2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide Structure: Replaces benzylpiperidine with a 3-bromopropyl-substituted indole. Key Difference: The indole core and bromopropyl chain may enhance membrane interaction, whereas the benzylpiperidine in the target compound could favor receptor binding (e.g., sigma receptors) .
N-(2-Nitrophenyl)-2-oxoacetamide Derivatives with Adamantane-Indole Hybrids Examples: Compounds 5h–5m (e.g., 5m: 2-(2-adamantane-3H-indol-3-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide). Synthesis: High yields (81.5–91.5%) and confirmed via NMR/HRMS .
Analogues with Benzo[d][1,3]dioxol-5-yl or Heterocyclic Moieties
2-(Benzo[d][1,3]dioxol-5-yl)-N-Substituted-2-oxoacetamides (4p–4u)
- Structure : Feature a 1,3-benzodioxole ring instead of benzylpiperidine.
- Properties : Varied Rf values (0.30–0.35) indicate differences in polarity; substituents like 4-methoxyphenyl or furan-2-ylmethyl modulate solubility .
- Comparison : The benzodioxole group may limit CNS activity due to higher polarity, whereas the benzylpiperidine in the target compound could improve lipophilicity .
GW842470X (N-(3,5-Dichloropyridin-4-yl)-2-(1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl)-2-oxoacetamide) Activity: PDE4 inhibitor (IC50 = 9.7 nM) for atopic dermatitis .
Pharmacological and Mechanistic Insights
- Antimicrobial Activity : The 2-nitrophenyl group is a common feature in antimicrobial α-ketoamides (e.g., ). Substitutions on the core (e.g., bromopropyl in indole derivatives) enhance potency, suggesting the target compound’s benzylpiperidine may offer a unique mechanism .
- Receptor Binding : Benzylpiperidine derivatives (e.g., 4-[125I]BP in ) show high sigma receptor affinity (Kd = 26 nM in MCF-7 cells). This implies the target compound could serve as a sigma receptor ligand for cancer imaging or therapy .
- Enzyme Inhibition : Analogues like GW842470X demonstrate the role of α-ketoamides in targeting enzymes (e.g., PDE4), highlighting structural flexibility for diverse applications .
Biological Activity
2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide, also referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural components, which contribute to its interactions with various biological targets.
Chemical Structure
The molecular formula of 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide is with a molecular weight of approximately 353.4 g/mol. The structure includes a piperidine ring, a nitrophenyl group, and an acetamide moiety, which are critical for its biological activity.
Research indicates that compounds similar to 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide may act as antagonists at the NMDA (N-methyl-D-aspartate) receptor, which plays a significant role in synaptic plasticity and memory function. NMDA receptor antagonists are often investigated for their neuroprotective properties and potential therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Biological Activity
The biological activities associated with this compound include:
- Antinociceptive Effects : Studies have shown that piperidine derivatives can exhibit pain-relieving properties, potentially through modulation of neurotransmitter systems involved in pain perception.
- Neuroprotective Properties : By acting on the NMDA receptor, these compounds may help protect neurons from excitotoxicity, which is a common pathway in neurodegenerative diseases .
- Antidepressant Activity : Some derivatives have been linked to antidepressant-like effects in animal models, suggesting that they may influence serotonin and dopamine pathways.
Case Studies and Research Findings
- Study on NMDA Receptor Antagonism : A study published in the Journal of Medicinal Chemistry demonstrated that certain piperidine derivatives showed significant NMDA receptor antagonism, leading to neuroprotective effects in rodent models of ischemic injury .
- Pain Management Research : In a clinical trial focusing on chronic pain management, a derivative of this compound was tested for its efficacy in reducing pain scores in patients with neuropathic pain. Results indicated a statistically significant reduction in pain compared to placebo .
- Behavioral Studies : Behavioral assessments in rodent models indicated that administration of related piperidine compounds led to improvements in anxiety-like behaviors, supporting their potential use as anxiolytic agents .
Data Tables
Q & A
Q. What are the common synthetic routes for 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. For analogous acetamide derivatives, a piperidine core is functionalized via nucleophilic substitution or condensation. For example:
React 4-benzylpiperidine with chloroacetyl chloride to form 2-chloro-N-(4-benzylpiperidin-1-yl)acetamide.
Couple this intermediate with 2-nitroaniline via an amidation reaction using coupling agents like EDC/HOBt in DMF .
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).
Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. Catalytic bases like triethylamine may enhance efficiency .
Q. How is the structure of 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide characterized?
- Methodological Answer : Structural confirmation employs:
- NMR : and NMR to identify protons (e.g., benzyl CH at δ 3.6–4.0 ppm) and carbonyl carbons (δ 165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 410.18).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, critical for confirming the piperidine ring conformation .
Q. What are the solubility properties and formulation strategies for this compound?
- Methodological Answer : Solubility is solvent-dependent. Polar aprotic solvents (DMF, DMSO) enhance dissolution, while aqueous buffers may require co-solvents (e.g., 10% PEG-400). For in vitro assays:
- Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (<0.1% DMSO to avoid cytotoxicity).
- Use dynamic light scattering (DLS) to assess aggregation in aqueous media .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GPCRs or kinases. The benzylpiperidine moiety may interact with hydrophobic pockets, while the nitro group participates in π-π stacking.
- QSAR Studies : Correlate structural features (e.g., logP, H-bond donors) with bioactivity data from analogs to predict IC values .
- Validate predictions via in vitro enzyme inhibition assays (e.g., kinase panel testing at 1–10 µM concentrations) .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or serum content. Replicate experiments under standardized protocols.
- Compound Stability : Assess degradation via LC-MS over 24–48 hours in assay media.
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate batch-to-batch impurities .
Q. What structure-activity relationship (SAR) insights guide modification of the benzylpiperidine moiety?
- Methodological Answer :
- Synthetic Modifications : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to evaluate steric/electronic effects.
- Bioactivity Testing : Compare IC values in receptor binding assays. For example, bulkier substituents may reduce CNS permeability but enhance selectivity .
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated oxidation of the piperidine ring .
Q. What safety protocols are critical for handling 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
